Increased Lipophilicity (LogP) Relative to Non-Fluorinated 2-Aminobenzothiazole
7-Fluorobenzo[d]thiazol-2-amine exhibits substantially higher lipophilicity than the unsubstituted parent compound, 2-aminobenzothiazole. This difference, driven by the electron-withdrawing and hydrophobic nature of the 7-fluoro substituent, is expected to enhance passive membrane permeability and alter distribution characteristics. Specifically, the calculated LogP of the target compound is 2.60, while the parent compound 2-aminobenzothiazole has a reported LogP of approximately 1.63 to 1.89 [1][2]. This represents a ΔLogP increase of approximately +0.7 to +1.0 log units.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.60 (calculated) |
| Comparator Or Baseline | 2-Aminobenzothiazole (unsubstituted parent): LogP = 1.63-1.89 |
| Quantified Difference | ΔLogP = +0.71 to +0.97 (increase) |
| Conditions | In silico calculation; predicted partition coefficient (octanol/water) |
Why This Matters
Higher lipophilicity correlates with improved membrane permeability, a critical parameter for cellular assays and in vivo pharmacokinetics, making the 7-fluoro derivative a superior starting point for programs requiring brain penetration or high cellular uptake.
- [1] Chem960. 7-Fluorobenzo[d]thiazol-2-amine (CAS 20358-08-1): LogP and Solubility Data. View Source
- [2] SIELC. 2-Aminobenzothiazole: Physicochemical Properties. View Source
